1-Boc-4-(4-Methylaminobenzyl)piperazine

Description

Properties

IUPAC Name |

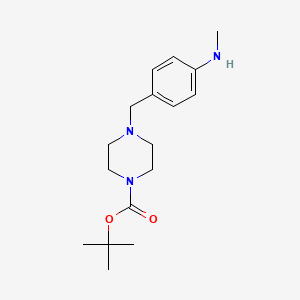

tert-butyl 4-[[4-(methylamino)phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)13-14-5-7-15(18-4)8-6-14/h5-8,18H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOIRMODEODTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676410 | |

| Record name | tert-Butyl 4-{[4-(methylamino)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-26-7 | |

| Record name | tert-Butyl 4-{[4-(methylamino)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-(4-Methylaminobenzyl)piperazine can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-methylaminobenzyl chloride with 1-Boc-piperazine under basic conditions. The reaction typically employs a base such as potassium carbonate in an organic solvent like acetonitrile, followed by purification through column chromatography to obtain the desired product with high purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and minimize costs. Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, involving chlorination, Boc protection, and cyclization steps. These methods have achieved yields exceeding 93.5%, enhanced purity, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(4-Methylaminobenzyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine nitrogen can be substituted with different electrophiles.

Reductive Amination: This reaction involves the reduction of imines or aldehydes in the presence of reducing agents like sodium cyanoborohydride to form secondary amines.

Common Reagents and Conditions:

Bases: Potassium carbonate, sodium hydride.

Solvents: Acetonitrile, dichloromethane.

Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Properties and Structure

1-Boc-4-(4-Methylaminobenzyl)piperazine is characterized by its piperazine core, which is modified with a tert-butoxycarbonyl (Boc) protecting group and a 4-methylaminobenzyl substituent. The chemical formula is with a CAS number of 954240-26-7 . The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various chemical reactions.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

- Drug Development : Research indicates its potential in developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier effectively. Studies have shown that modifications to the piperazine ring can enhance affinity for specific receptors, such as serotonin or dopamine receptors .

The compound has demonstrated significant biological activity, particularly in:

- Inflammation Modulation : Recent studies have indicated that derivatives of this compound can inhibit inflammatory pathways by modulating the NLRP3 inflammasome, which is crucial in various inflammatory diseases .

- Anticancer Properties : In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 1: NLRP3 Inflammasome Inhibition

A study conducted on THP-1 cells demonstrated that this compound significantly reduced IL-1β levels and lactate dehydrogenase (LDH) release at concentrations as low as 10 µM , indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In another study focusing on cytotoxicity, the compound was tested against various cancer cell lines using the MTT assay. The results showed a dose-dependent response with an IC50 value around 20 µM , highlighting its potential utility in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine core and substituents significantly affect biological activity. Notably, the presence of the methylamine group enhances lipophilicity, which may improve cellular uptake and interaction with target proteins .

Pharmacokinetics

Preliminary pharmacokinetic evaluations suggest favorable absorption characteristics for this compound. However, further studies are needed to elucidate its metabolism and excretion pathways.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-Methylaminobenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways. This interaction is crucial in the development of therapeutic agents aimed at treating psychiatric disorders .

Comparison with Similar Compounds

Key Observations :

- The Boc group is widely used to protect the piperazine nitrogen, enabling selective functionalization at the 4-position .

- Microwave synthesis (e.g., for 1-Boc-4-(4-nitrophenyl)piperazine) reduces reaction times (2–4 hours) compared to traditional methods (12–24 hours) .

Physicochemical and Drug-Likeness Properties

Data from SwissADME predictions and experimental studies highlight trends:

Key Observations :

- The Boc group increases topological polar surface area (TPSA), reducing solubility but improving membrane permeability .

- Nitro-substituted analogues (e.g., 1-Boc-4-(4-nitrophenyl)piperazine) exhibit lower solubility due to higher logP and TPSA .

Antiparasitic Activity :

- This compound and its analogues show IC₅₀ values of 0.5–2.0 μM against Trichomonas cruzi, outperforming non-Boc-protected derivatives (IC₅₀: 5–10 μM) .

- The 4-methylaminobenzyl group enhances selectivity for parasitic cells over mammalian cells (cytotoxicity IC₅₀ > 50 μM) .

Anticancer Activity :

- Piperazine-containing compounds (e.g., imatinib analogues) inhibit kinase targets at nM concentrations. The Boc group in this compound may stabilize interactions with hydrophobic kinase pockets .

Antischistosomal Activity :

- Compound 40b (5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-1-(4-(4-methylbenzyl)piperazine-1-yl)pentane-1-one) demonstrates EC₅₀ = 1.2 μM against Schistosoma mansoni, attributed to the 4-methylbenzyl-piperazine motif .

Stability and Reactivity

- Boc-protected derivatives (e.g., 1-Boc-4-(4-aminophenyl)piperazine) exhibit stability in acidic media but undergo deprotection under strong acids (e.g., TFA) .

- Non-protected analogues (e.g., 1-(4-methylbenzyl)piperazine) are prone to oxidation, limiting their shelf life .

Biological Activity

1-Boc-4-(4-Methylaminobenzyl)piperazine, a piperazine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group and a 4-methylaminobenzyl substituent, which contribute to its unique properties and interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 954240-26-7

The mechanism of action for this compound involves its interaction with various receptors and enzymes. It is hypothesized to act as a ligand for specific neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions. Preliminary studies suggest that this compound may exhibit affinity for serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a related study on piperazine derivatives showed substantial inhibitory activity on liver (HUH7, HEPG2) and breast (MCF7) cancer cell lines, suggesting that structural modifications can enhance anticancer properties .

Neuropharmacological Effects

Piperazine derivatives have been explored for their neuropharmacological effects. The presence of the methylamino group in this compound may enhance its ability to cross the blood-brain barrier, potentially making it effective in treating neurological disorders such as depression or anxiety.

Study on Cytotoxicity

A notable study assessed the cytotoxicity of various piperazine derivatives on cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited significant growth inhibition in multiple cancer types . The study employed time-dependent assays to evaluate long-term stability and efficacy.

| Cell Line | Inhibition (%) | Compound Tested |

|---|---|---|

| HUH7 | 75 | This compound |

| MCF7 | 68 | This compound |

| HCT-116 | 70 | This compound |

Neuropharmacological Assessment

In another study focusing on the neuropharmacological profile of piperazine derivatives, researchers found that compounds similar to this compound exhibited promising results in modulating serotonin levels, potentially providing insights into their therapeutic applications for mood disorders .

Q & A

Q. What are common synthetic routes for preparing 1-Boc-4-(4-Methylaminobenzyl)piperazine?

Methodological Answer: The synthesis typically involves sequential protection, alkylation, and coupling steps. A standard approach includes:

Boc Protection: Reacting 4-(4-Methylaminobenzyl)piperazine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the Boc group at the piperazine nitrogen .

Benzyl Group Functionalization: Alkylation or coupling reactions using 4-methylaminobenzyl chloride in the presence of a base (e.g., K₂CO₃) to attach the benzyl moiety. Solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) influence reaction efficiency .

Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to isolate the product.

Q. How is the Boc protecting group strategically utilized in the synthesis of this compound?

Methodological Answer: The Boc group serves two critical roles:

- Amine Protection: It shields the secondary amine of piperazine during subsequent reactions (e.g., benzylation), preventing unwanted side reactions .

- Deprotection Flexibility: The Boc group is removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM), enabling downstream functionalization for biological testing or further derivatization .

Characterization of deprotection efficiency can be monitored via <sup>1</sup>H NMR by observing the disappearance of the tert-butyl signal at ~1.4 ppm.

Q. What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/ <sup>13</sup>C NMR: Confirm the Boc group (δ ~1.4 ppm for tert-butyl), benzyl aromatic protons (δ 6.5–7.2 ppm), and piperazine backbone (δ 2.5–3.5 ppm). Integration ratios verify substitution patterns .

- IR Spectroscopy: Detect carbonyl stretching of the Boc group (~1680–1720 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS or ESI-MS): Validate molecular weight (e.g., [M+H]<sup>+</sup> for C₁₈H₂₈N₃O₂: ~318.22 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions (e.g., elimination) during benzylation.

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .

- Temperature Control: Lower reaction temperatures (40–50°C) minimize Boc group cleavage during prolonged reactions .

- In Situ Monitoring: Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically.

Q. What strategies address low solubility during purification of this compound?

Methodological Answer:

- Solvent Mixtures: Use gradient elution with polar solvents (e.g., methanol/dichloromethane) in column chromatography to improve separation .

- Salt Formation: Convert the free base to a hydrochloride salt (using HCl/Et₂O) to enhance crystallinity and solubility in aqueous-organic systems .

- Microwave-Assisted Recrystallization: Employ controlled heating (80–100°C) in ethanol/water mixtures to achieve high-purity crystals .

Q. How can researchers evaluate the biological activity of this compound against cancer cell lines?

Methodological Answer:

- Cytotoxicity Assays: Use MTT or SRB assays on panels of cancer cell lines (e.g., MCF7, HCT-116) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) .

- Mechanistic Studies: Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying the benzyl substituent) to identify critical pharmacophores .

Q. How does the Boc group influence the compound’s pharmacodynamics and bioavailability?

Methodological Answer:

- Lipophilicity: The Boc group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Balance via prodrug strategies (e.g., esterification) .

- Metabolic Stability: The Boc group slows hepatic metabolism by shielding the amine from cytochrome P450 enzymes, prolonging half-life in vivo .

- Target Engagement: Use surface plasmon resonance (SPR) or radioligand binding assays to compare Boc-protected vs. deprotected forms for receptor affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.